molecular formula C12H14N2O2 B15068411 methyl N-[2-(1H-indol-3-yl)ethyl]carbamate CAS No. 58635-45-3

methyl N-[2-(1H-indol-3-yl)ethyl]carbamate

Katalognummer: B15068411
CAS-Nummer: 58635-45-3
Molekulargewicht: 218.25 g/mol
InChI-Schlüssel: HCBAFFNXFPNJMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (2-(1H-indol-3-yl)ethyl)carbamate is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring system, which is a common structural motif in many biologically active molecules, including neurotransmitters, hormones, and alkaloids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-(1H-indol-3-yl)ethyl)carbamate typically involves the reaction of indole derivatives with carbamates. One common method is the reaction of 2-(1H-indol-3-yl)ethanol with methyl isocyanate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (2-(1H-indol-3-yl)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Wissenschaftliche Forschungsanwendungen

Methyl (2-(1H-indol-3-yl)ethyl)carbamate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Methyl (2-(1H-indol-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The indole ring system allows the compound to bind to various receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes by forming hydrogen bonds with the active site, thereby blocking the enzyme’s activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl (2-(1H-indol-3-yl)ethyl)carbamate is unique due to its specific carbamate linkage, which imparts distinct chemical and biological properties. This linkage can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable molecule for research and development .

Eigenschaften

CAS-Nummer

58635-45-3

Molekularformel

C12H14N2O2

Molekulargewicht

218.25 g/mol

IUPAC-Name

methyl N-[2-(1H-indol-3-yl)ethyl]carbamate

InChI

InChI=1S/C12H14N2O2/c1-16-12(15)13-7-6-9-8-14-11-5-3-2-4-10(9)11/h2-5,8,14H,6-7H2,1H3,(H,13,15)

InChI-Schlüssel

HCBAFFNXFPNJMN-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)NCCC1=CNC2=CC=CC=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.